6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride
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Overview
Description
6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings. The presence of functional groups such as amino, oxo, and carboxylic acid enhances its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride typically involves multi-step organic reactions One common method starts with the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like carbodiimides.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole core is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and cancer.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic properties. The presence of the carboxylic acid group enhances its solubility and bioavailability, which are crucial for drug efficacy.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. This interaction can lead to the inhibition of enzyme activity or the alteration of signal transduction pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, lacking the amino and carboxylic acid groups.
2-Aminobenzimidazole: Similar structure but without the oxo and carboxylic acid groups.
5-Carboxybenzimidazole: Lacks the amino group but has the carboxylic acid group.
Uniqueness
6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride is unique due to the combination of functional groups that provide a balance of reactivity and stability. This makes it more versatile in chemical synthesis and more effective in biological applications compared to its simpler analogs.
Properties
IUPAC Name |
6-amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.ClH/c9-4-2-6-5(10-8(14)11-6)1-3(4)7(12)13;/h1-2H,9H2,(H,12,13)(H2,10,11,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNYKERKGKGMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)N2)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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